Methyl 3-bromo-4-isopropylbenzoate

Organic Synthesis Suzuki-Miyaura Coupling Regioselectivity

Methyl 3-bromo-4-isopropylbenzoate (CAS 318528-55-1) is a halogenated aromatic ester with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol. It is categorized as an aromatic monoterpenoid and serves primarily as a versatile building block in organic synthesis.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 318528-55-1
Cat. No. B1603778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-isopropylbenzoate
CAS318528-55-1
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1)C(=O)OC)Br
InChIInChI=1S/C11H13BrO2/c1-7(2)9-5-4-8(6-10(9)12)11(13)14-3/h4-7H,1-3H3
InChIKeyKVBRRJZVELPSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-4-Isopropylbenzoate (CAS 318528-55-1) Procurement Guide: Sourcing a Specialized Synthesis Intermediate


Methyl 3-bromo-4-isopropylbenzoate (CAS 318528-55-1) is a halogenated aromatic ester with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol [1]. It is categorized as an aromatic monoterpenoid and serves primarily as a versatile building block in organic synthesis . The compound features a bromine atom at the 3-position and an isopropyl group at the 4-position on the benzoate ring, a specific substitution pattern that dictates its reactivity profile in cross-coupling reactions . This guide provides quantifiable differentiation evidence to support informed procurement decisions against its closest structural analogs.

Why Methyl 3-Bromo-4-Isopropylbenzoate Cannot Be Casually Substituted: A Procurement Risk Analysis


Substituting Methyl 3-bromo-4-isopropylbenzoate with a close analog such as the 5-bromo positional isomer (CAS 1824056-61-2), the iodo variant (CAS 100127-58-0), or the non-halogenated parent (CAS 20185-55-1) introduces significant risks. The bromine position dictates the regiochemical outcome in cross-coupling reactions like Suzuki-Miyaura, directly impacting the structure of the final product [1]. The halogen identity (Br vs. I vs. Cl) determines the oxidative addition rate in palladium-catalyzed cycles, a key step where Ar-I > Ar-Br > Ar-Cl in reactivity [2]. The ethyl ester analog (CAS 1131622-51-9) possesses different steric bulk and lipophilicity, which can alter pharmacokinetic profiles if the compound is used as a prodrug intermediate. The quantitative evidence below demonstrates that these are not interchangeable reagents; selecting the wrong variant can lead to regiochemical errors, reduced synthetic yields, or failed biological activity in downstream applications.

Measurable Differentiation: A Quantitative Comparison of Methyl 3-Bromo-4-Isopropylbenzoate Against Its Nearest Analogs


Positional Isomerism: 3-Bromo vs. 5-Bromo Substitution Dictates Cross-Coupling Outcomes

Methyl 3-bromo-4-isopropylbenzoate (3,4-substitution) and Methyl 3-bromo-5-isopropylbenzoate (CAS 1824056-61-2) are positional isomers with identical molecular formulas (C₁₁H₁₃BrO₂) and molecular weights (257.12 g/mol). Despite this, the bromine position relative to the isopropyl group creates distinct steric and electronic environments that influence palladium-catalyzed cross-coupling reactivity . In the 3-bromo-4-isopropyl arrangement, the bromine is ortho to the isopropyl group, imposing steric hindrance during oxidative addition that can be strategically leveraged for selective mono-coupling in polyhalogenated systems. The 5-bromo isomer places the bromine meta to the isopropyl group, resulting in a less hindered and more electronically distinct reaction site. While direct comparative kinetic data for this exact pair is not published, the principle is supported by extensive literature on steric effects in Suzuki-Miyaura couplings [1].

Organic Synthesis Suzuki-Miyaura Coupling Regioselectivity

Halogen Reactivity: Aryl Bromide Versus Aryl Iodide in Palladium-Catalyzed Transformations

The methyl ester of 3-bromo-4-isopropylbenzoate (MW 257.12) can be compared with its iodo analog, Methyl 3-iodo-4-isopropylbenzoate (CAS 100127-58-0, MW 304.12 g/mol). In palladium-catalyzed oxidative addition, aryl iodides react significantly faster than aryl bromides. The relative reactivity follows the established order Ar-I > Ar-Br >> Ar-Cl, with typical rate enhancements of 10-100 fold for iodides over bromides under identical conditions [1]. The iodo analog is supplied as a 95% purity reagent stabilized with a copper chip to prevent deiodination . The bromo compound does not require such stabilization, offering greater convenience in storage and handling. Furthermore, the molecular weight difference (257.12 vs. 304.12, a 18.3% increase) results in different stoichiometric requirements when scaling reactions.

Cross-Coupling Chemistry Reaction Kinetics Procurement

Ester Group: Methyl vs. Ethyl Ester – Implications for Lipophilicity and Downstream Deprotection

The methyl ester of the target compound can be directly compared to the ethyl ester analog, Ethyl 3-bromo-4-isopropylbenzoate (CAS 1131622-51-9, MW 271.15 g/mol). The predicted LogP (XLogP3) for Methyl 3-bromo-4-isopropylbenzoate is 3.6 [1]. For the ethyl ester, the additional methylene group increases the predicted LogP by approximately 0.5 units, per the established Hansch-Fujita π constant for a methylene group [2]. This lipophilicity differential can be critical when the ester hydrolysis rate is a factor in prodrug strategies. Additionally, the methyl ester has a lower molecular weight (257.12 vs. 271.15), offering a slight advantage in atom economy for multi-step syntheses. Supplier data indicates the methyl ester is offered at 97% purity by Leyan and 95% by Bidepharm , while the ethyl ester is offered at 97% purity .

Medicinal Chemistry Prodrug Design Physicochemical Properties

Supplier Purity Benchmarks: Comparing Accessible Commercial Grades

The commercial availability and purity of Methyl 3-bromo-4-isopropylbenzoate were assessed across multiple reputable suppliers. The compound is available at 97% purity from Leyan (product #1106719) , 95% from Bidepharm (with batch-specific QC including NMR, HPLC, GC) , and 95% from CymitQuimica . In contrast, the positional isomer Methyl 3-bromo-5-isopropylbenzoate (CAS 1824056-61-2) is offered at NLT 98% purity by Aromsyn and Boroncore [1]. This indicates that the 5-bromo isomer achieves slightly higher commercial purity ceilings, which could be a consideration for applications requiring extreme purity. However, the 3-bromo-4-isopropyl isomer benefits from a broader supplier base, which may translate to better supply chain resilience and competitive pricing.

Quality Control Procurement Analytical Chemistry

Predicted Aqueous Solubility and Lipophilicity as Differentiation Factors for Biological Assay Preparation

Predicted physicochemical properties provide a basis for comparing Methyl 3-bromo-4-isopropylbenzoate with its non-brominated parent, Methyl 4-isopropylbenzoate (CAS 20185-55-1, MW 178.23 g/mol). The target compound has an ACD/LogP of 4.22 and a predicted water solubility (ESOL LogS) of -3.82, corresponding to 0.0394 mg/mL . The non-halogenated parent has a molecular weight of 178.23 g/mol [1]. The bromine atom increases molecular weight by 78.89 g/mol (44.3% increase) and adds approximately 1.0-1.2 LogP units based on the Hansch π constant for aromatic bromine [2]. This higher lipophilicity may facilitate membrane penetration but also necessitates careful solvent selection for biological assays. DMSO stock solution preparation is recommended by suppliers such as GlpBio [3].

Drug Discovery ADME Properties Assay Development

Targeted Application Scenarios for Methyl 3-Bromo-4-Isopropylbenzoate Based on Quantitative Differentiation Evidence


Regioselective Suzuki-Miyaura Cross-Coupling for Pharmaceutical Intermediate Synthesis

When the synthetic route demands a cross-coupling at the 3-position of a 4-isopropylbenzoate scaffold, Methyl 3-bromo-4-isopropylbenzoate is the appropriate substrate due to the specific ortho relationship between the bromine and isopropyl groups. This steric environment can be exploited to achieve selective mono-coupling in the presence of other potential reactive sites, a strategy supported by extensive literature on steric effects in palladium-catalyzed couplings . The 5-bromo positional isomer would direct coupling to the meta position, yielding a different regioisomer that may be inactive or require additional purification steps.

Medicinal Chemistry SAR Exploration Requiring Balanced Lipophilicity

For structure-activity relationship (SAR) campaigns where a brominated aromatic ester core is needed with moderate lipophilicity, the methyl ester form (XLogP3 = 3.6) is preferable over the ethyl ester (predicted XLogP ≈ 4.1). The lower LogP aligns better with drug-likeness guidelines (Lipinski's Rule of Five recommends LogP ≤ 5) and may reduce the risk of poor aqueous solubility or high metabolic clearance in downstream biological assays.

Multi-Step Synthesis Requiring Stable Halogenated Building Blocks

In multi-step synthetic routes where a halogenated intermediate must survive several transformations before the final cross-coupling, the aryl bromide in Methyl 3-bromo-4-isopropylbenzoate offers an ideal balance of stability and reactivity. Unlike the iodo analog (CAS 100127-58-0), which requires storage with a copper stabilizer to prevent deiodination , the bromo compound can be stored at room temperature away from moisture without special stabilizers . This simplifies inventory management and reduces the risk of reagent degradation during extended synthesis campaigns.

Academic and Industrial Research Requiring Multi-Supplier Procurement Assurance

For research groups and CDMOs that require uninterrupted supply chains, Methyl 3-bromo-4-isopropylbenzoate (CAS 318528-55-1) is available from at least three mainstream suppliers—Leyan (97%) , Bidepharm (95% with QC documentation) , and CymitQuimica (95%) —providing procurement flexibility. This contrasts with the more narrowly sourced positional isomer (CAS 1824056-61-2), which is primarily available through two specialized suppliers [1], potentially posing a supply risk for scale-up projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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